4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It contains a morpholine ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the morpholine and pyrrolidine rings.
Cycloaddition Reactions: The maleimide moiety allows the compound to participate in cycloaddition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, maleic anhydride, and various nucleophiles. The reactions are typically carried out in solvents like DMF and at temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the morpholine or pyrrolidine rings .
Scientific Research Applications
4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and kinase, which play crucial roles in various biological processes. The inhibition of these enzymes can lead to the suppression of inflammatory responses and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar structure but with different substituents on the pyrrolidine ring.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds have dialkylamino groups instead of the morpholine ring.
Uniqueness
The uniqueness of 4-(3-Morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13-9-12(16-5-7-22-8-6-16)14(19)17(13)11-3-1-10(2-4-11)15(20)21/h1-4,12H,5-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZVOLOIJXGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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